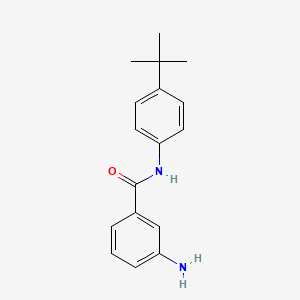
3-Amino-N-(4-tert-butylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(4-tert-butylphenyl)benzamide: is an organic compound with the molecular formula C17H20N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position and a tert-butylphenyl group at the N-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-N-(4-tert-butylphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-tert-butylaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Amino-N-(4-tert-butylphenyl)benzamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
3-Amino-N-(4-tert-butylphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Medicine:
Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymer industries .
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(4-tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
- 4-Amino-N-(tert-butyl)benzamide
- 3-(aminomethyl)-N-(4-tert-butylphenyl)benzamide
Comparison:
Compared to similar compounds, 3-Amino-N-(4-tert-butylphenyl)benzamide is unique due to the presence of both an amino group and a tert-butylphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications. For instance, the tert-butyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization .
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
3-amino-N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-15(10-8-13)19-16(20)12-5-4-6-14(18)11-12/h4-11H,18H2,1-3H3,(H,19,20) |
Clave InChI |
MOZUONLMAFFQLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















